CGP 20712 dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

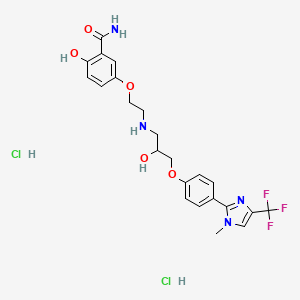

Le chlorhydrate de CGP 20712 est un antagoniste hautement sélectif et puissant du récepteur β1-adrénergique. Ce composé est connu pour sa capacité à bloquer sélectivement les récepteurs β1-adrénergiques avec une valeur de CI50 de 0,7 nM, affichant une sélectivité 10 000 fois supérieure à celle des récepteurs β2-adrénergiques . Le nom chimique du chlorhydrate de CGP 20712 est 1-[2-((3-carbamoyl-4-hydroxy)phénoxy)éthylamino]-3-[4-(1-méthyl-4-trifluorométhyl-2-imidazolyl)phénoxy]-2-propanol dihydrochlorure .

Applications De Recherche Scientifique

CGP 20712 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the selectivity and potency of β1-adrenoceptor antagonists.

Biology: The compound is used to investigate the role of β1-adrenoceptors in various biological processes, including cardiac function and metabolic regulation.

Medicine: CGP 20712 dihydrochloride is used in preclinical studies to explore its potential therapeutic applications in conditions such as hypertension and heart failure.

Industry: The compound is used in the development of new β1-adrenoceptor antagonists for pharmaceutical applications

Mécanisme D'action

Target of Action

The primary target of CGP 20712 dihydrochloride is the β1-adrenoceptor . The β1-adrenoceptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including heart rate regulation and lipolysis .

Mode of Action

CGP 20712 dihydrochloride acts as a highly selective and potent antagonist for the β1-adrenoceptor . It competitively binds to β1-receptors, thereby blocking the positive chronotropic effects of adrenaline and noradrenaline . This means that it prevents these substances from binding to the receptors and exerting their effects.

Biochemical Pathways

The primary biochemical pathway affected by CGP 20712 dihydrochloride is the adrenergic signaling pathway . By blocking the β1-adrenoceptor, CGP 20712 dihydrochloride inhibits the activation of this pathway by adrenaline and noradrenaline . This results in a decrease in the positive chronotropic effects that these substances would typically induce .

Result of Action

The molecular and cellular effects of CGP 20712 dihydrochloride’s action primarily involve the inhibition of the β1-adrenoceptor . This inhibition blocks the positive chronotropic effects of adrenaline and noradrenaline, which can have various downstream effects depending on the specific physiological context . For example, in cardiac myocytes, CGP 20712 dihydrochloride has been shown to inhibit β1-adrenoceptor-stimulated apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de CGP 20712 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : L'étape initiale implique la synthèse de la structure de base, qui comprend les groupes phénoxy et imidazolyle.

Introduction de groupes fonctionnels :

Assemblage final : L'étape finale implique le couplage des composés intermédiaires pour former le produit final, le chlorhydrate de CGP 20712.

Méthodes de production industrielle

La production industrielle du chlorhydrate de CGP 20712 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié à l'aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de CGP 20712 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxy.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbamoyle.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes phénoxy et imidazolyle.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone ou l'iodure de cuivre(I).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut conduire à la formation d'une cétone, tandis que la réduction du groupe carbamoyle peut donner une amine .

Applications de la recherche scientifique

Le chlorhydrate de CGP 20712 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier la sélectivité et la puissance des antagonistes des récepteurs β1-adrénergiques.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs β1-adrénergiques dans divers processus biologiques, y compris la fonction cardiaque et la régulation métabolique.

Médecine : Le chlorhydrate de CGP 20712 est utilisé dans des études précliniques pour explorer ses applications thérapeutiques potentielles dans des affections telles que l'hypertension et l'insuffisance cardiaque.

Industrie : Le composé est utilisé dans le développement de nouveaux antagonistes des récepteurs β1-adrénergiques pour des applications pharmaceutiques

Mécanisme d'action

Le chlorhydrate de CGP 20712 exerce ses effets en se liant de manière compétitive aux récepteurs β1-adrénergiques, bloquant ainsi les effets chronotropes positifs de l'adrénaline et de la noradrénaline. Ce blocage empêche l'activation des récepteurs β1-adrénergiques, entraînant une diminution de la fréquence cardiaque et de la contractilité. Les cibles moléculaires du chlorhydrate de CGP 20712 sont les récepteurs β1-adrénergiques, qui sont des récepteurs couplés aux protéines G impliqués dans la régulation de la fonction cardiaque .

Comparaison Avec Des Composés Similaires

Composés similaires

Métoprolol : Un autre antagoniste des récepteurs β1-adrénergiques avec une sélectivité similaire, mais des propriétés pharmacocinétiques différentes.

Atenolol : Un antagoniste des récepteurs β1-adrénergiques avec une demi-vie plus longue que celle du chlorhydrate de CGP 20712.

Bisoprolol : Un antagoniste des récepteurs β1-adrénergiques avec une sélectivité plus élevée pour les récepteurs β1-adrénergiques par rapport aux récepteurs β2-adrénergiques.

Unicité

Le chlorhydrate de CGP 20712 est unique en raison de sa très grande sélectivité pour les récepteurs β1-adrénergiques, avec une sélectivité 10 000 fois supérieure à celle des récepteurs β2-adrénergiques. Cette grande sélectivité en fait un outil précieux pour étudier les effets spécifiques de l'antagonisme des récepteurs β1-adrénergiques sans effets hors cible significatifs sur les récepteurs β2-adrénergiques .

Propriétés

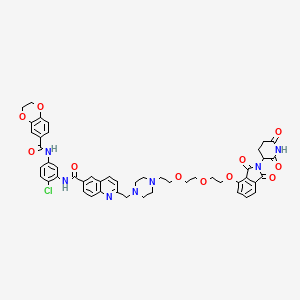

IUPAC Name |

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURFQCFKYNMIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride](/img/structure/B606546.png)

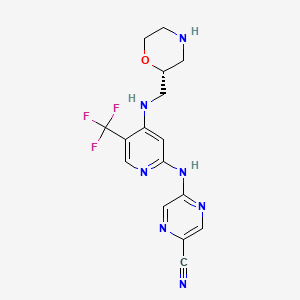

![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)

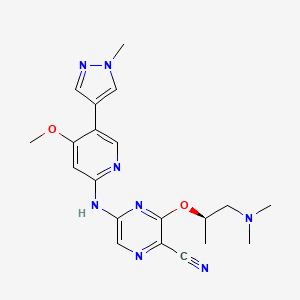

![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)

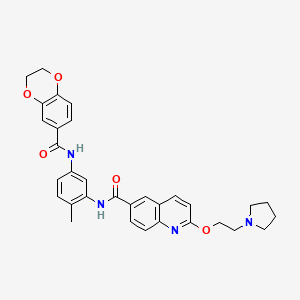

![[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)